N-(5-acetamidopentyl)acetamide

Catalog No.
S575209
CAS No.
3073-58-3
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-acetamidopentyl)acetamide

CAS Number

3073-58-3

Product Name

N-(5-acetamidopentyl)acetamide

IUPAC Name

N-(5-acetamidopentyl)acetamide

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-8(12)10-6-4-3-5-7-11-9(2)13/h3-7H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

FQKKPLXFGDCBJT-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCNC(=O)C

Synonyms

bis-(acetyl)diaminopentane

Canonical SMILES

CC(=O)NCCCCCNC(=O)C

Potential Research Areas:

Based on the presence of functional groups within the molecule, N-(5-acetamidopentyl)acetamide might hold potential for research in various areas:

  • Peptide Synthesis: The molecule contains two "acetamide" groups, which are building blocks commonly used in peptide synthesis. However, specific research in this area is not readily identified.
  • Organic Chemistry Studies: The molecule's structure could be of interest for research in organic chemistry, potentially for studying reactivity, synthesis methods, or other fundamental aspects. However, specific research examples are not currently available in the public domain.

N-(5-acetamidopentyl)acetamide is an organic compound characterized by the chemical formula C9H18N2O2C_9H_{18}N_2O_2. It belongs to the class of acetamides, which are derivatives of acetic acid containing an amine group. The compound features a pentyl chain substituted with an acetamide group, making it structurally unique compared to other simple amides. Its systematic name reflects its molecular structure, where the acetamide groups are positioned on a five-carbon chain.

  • Mild skin and eye irritation: Amides can cause irritation upon contact with skin and eyes [].
  • Low to moderate oral toxicity: While data is lacking, some amides can be harmful if swallowed [].
Typical of amides and acetamides:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to yield 5-aminopentylamine and acetic acid.
  • Acylation: The amine groups can participate in further acylation reactions, where they react with other acylating agents to form more complex amides.
  • Deacetylation: Under specific conditions, N-(5-acetamidopentyl)acetamide can be deacetylated to yield N-(5-aminopentyl)acetamide.

These reactions are significant in synthetic organic chemistry and can be utilized in the development of pharmaceuticals.

N-(5-acetamidopentyl)acetamide exhibits notable biological activities. It has been studied for its potential role in cancer treatment, particularly in inhibiting tumor cell growth. The compound induces apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for controlling tumor proliferation . Furthermore, its structural similarity to polyamines suggests that it may influence cellular processes such as growth and differentiation .

The synthesis of N-(5-acetamidopentyl)acetamide can be achieved through several methods:

  • Direct Acetylation: The reaction of 5-aminopentylamine with acetic anhydride or acetyl chloride leads to the formation of N-(5-acetamidopentyl)acetamide.
  • Amidation Reaction: Reacting 5-acetamidopentanoic acid with ammonia or an amine under dehydrating conditions can yield the desired product.
  • Condensation Reactions: The condensation of acetylated pentanol derivatives with amines also serves as a viable synthetic route.

These methods allow for the production of N-(5-acetamidopentyl)acetamide in varying yields depending on the reaction conditions employed.

N-(5-acetamidopentyl)acetamide finds applications in various fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Biochemical Research: The compound is used in studies exploring polyamine metabolism and its implications in cellular functions.
  • Agriculture: It may serve as a growth regulator or biostimulant due to its biological activity.

Research indicates that N-(5-acetamidopentyl)acetamide interacts with various biological systems. Interaction studies have shown that it can modulate microbiota composition and influence metabolic pathways within gastrointestinal systems . This suggests potential applications in enhancing gut health and function through probiotic mechanisms.

Several compounds share structural similarities with N-(5-acetamidopentyl)acetamide. Here are some notable examples:

Compound NameChemical FormulaKey Features
N-(5-aminopentyl)acetamideC7H16N2OPrecursor to N-(5-acetamidopentyl)acetamide; involved in polyamine metabolism.
AcetamideC2H5NOBasic amide structure; widely used as a solvent and plasticizer.
N,N-DimethylacetamideC4H9NOCommonly used solvent; differs by having two methyl groups attached to nitrogen.
N-AcetylcadaverineC7H16N2OAcetylated form of cadaverine; involved in similar metabolic pathways.

Uniqueness of N-(5-acetamidopentyl)acetamide

What sets N-(5-acetamidopentyl)acetamide apart from these compounds is its specific pentyl chain substitution combined with dual acetamido functionalities, which may confer unique biological properties not observed in simpler or more branched analogs. Its potential applications in cancer treatment further distinguish it from related compounds that lack such therapeutic relevance.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3073-58-3

Wikipedia

N,N'-(Pentane-1,5-diyl)diethanimidic acid

Dates

Last modified: 08-15-2023

Relationship between cellular replication and erythroid differentiation of murine leukemia cells

A S Tsiftsoglou, A C Sartorelli
PMID: 7225397   DOI: 10.1016/0005-2787(81)90158-1

Abstract

Murine erythroleukemia cells, grown in culture and induced to differentiate by dimethylsulfoxide (DMSO), were employed to explore the relationship between cellular proliferation and maturation. The expression of an erythroid phenotype, as measured by the accumulation of hemoglobin, occurred over a narrow range of concentrations of inducers; the maximum degree of differentiation was attained at a level of inducing agent which caused slight inhibition of cell replication. Stationary phase cells with diminished capacity for DNA synthesis failed to differentiate in the presence of DMSO; whereas, in contrast, exponentially growing murine leukemia cells undergoing extensive DNA biosynthesis readily attained a differentiated phenotype. The induced synthesis of hemoglobin in Friend cells exposed to DMSO was inhibited by 5-bromo-2'-deoxyuridine, arabinosylcytosine and hydroxyurea, when cells were simultaneously exposed to DMSO and a metabolic inhibitor. However, addition of either 5-bromo-2'-deoxyuridine, arabinosylcytosine or hydroxyurea to cultures pretreated with DMSO did not prevent the ultimate expression of the erythroid phenotype. These findings suggest that a process which is associated with cellular proliferation is required for the initiation of murine erythroleukemia cell maturation, but not for the ultimate accumulation of the erythroid marker hemoglobin in cells programmed to differentiate.


Siderophore inspired tetra- and octadentate antenna ligands for luminescent Eu(III) and Tb(III) complexes

Lena J Daumann, Philipp Werther, Michael J Ziegler, Kenneth N Raymond
PMID: 26832605   DOI: 10.1016/j.jinorgbio.2016.01.006

Abstract

Following the success of the siderophore-inspired 1,2-hydroxypyridonate (HOPO) and 2-hydroxisophthalamide (IAM) chromophores in Eu(III) and Tb(III) luminescence, we designed three new ligands bearing both chromophores. Syntheses of the octadentate ligands 3,4,3-LI-IAM-1,2-HOPO and 3,4,3-LI-1,2-HOPO-IAM, where the chromophores are attached to different positions in the (LI=linear) spermine backbone, are reported in addition to a tetradentate ligand based on 1,5-diaminopentane. The Gd(III) complexes were prepared and revealed localized triplet states typical for the IAM and HOPO chromophores. Photophysical characterization of the Eu(III) and Tb(III) complexes revealed that the chromophores need to reside at a primary amine of the spermine backbone to be efficient in lanthanide excitation. These systems help us to understand the antenna effect in siderophore inspired chromophores and could be potential targets for sensing and biological imaging applications.


Distribution of the inducer of differentiation bis-acetyl-diaminopentane in murine erythroleukemia cells

A S Tsiftsoglou, K K Bhargava, L S Rittmann, A C Sartorelli
PMID: 6938518   DOI: 10.1002/jcp.1041060311

Abstract

Exposure of murine leukemia cells in culture to bis-acetyl-diaminopentane (BADP) caused erythroid maturation as measured by the accumulation of hemoglobin in treated cells. The appearance of differentiated cells in cultures exposed to BADP occurred 18 to 20 hours earlier than in those treated with dimethylsulfoxide (DMSO), a standard inducer of differentiation in this system. Studies with [3H]BADP indicated the occurrence of relatively rapid association of the inducer with cells, and subsequent linear accumulation. Fractionation of cellular components and measurement of radioactivity from BADP therein demonstrated that this agent preferentially associates with a fraction enriched for plasma membrane. In addition, [3H]BADP was capable of binding to the plasma membrane-enriched fraction isolated from murine erythroleukemia cells as measured by gel filtration. These findings support the concept that interaction of inducers of murine erythroleukemia differentiation such as BADP with components of the surface membrane may be important in the cascade of events that lead to the erythroid maturation of these leukemic cells.


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